
Unii-eci6WI7P2Q
Overview
Description
UNII-ECI6WI7P2Q is a substance registered under the U.S. Food and Drug Administration (FDA) Substance Registration System (SRS). The Unique Ingredient Identifier (UNII) is a non-proprietary, machine-readable alphanumeric code assigned to ensure precise identification of substances in regulatory contexts .
Key characteristics of this compound, inferred from regulatory guidelines, include:
- Molecular identity: Defined by its structural formula, stereochemistry, and elemental composition.
- Purity and stability: Compliance with regulatory standards for impurity profiles and degradation products.
- Documentation: Requires validated analytical data (e.g., NMR, IR, mass spectrometry) for unambiguous characterization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Everolimus typically involves the demethylation of Everolimus. This process can be achieved using various chemical reagents and conditions. One common method involves the use of strong acids or bases to remove the methyl group from Everolimus. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of O-Desmethyl Everolimus involves large-scale chemical reactors where Everolimus is subjected to demethylation. The process is optimized to maximize yield and purity while minimizing the production of unwanted by-products. Advanced purification techniques, such as chromatography, are employed to isolate O-Desmethyl Everolimus from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Everolimus undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of O-Desmethyl Everolimus can lead to the formation of hydroxylated derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different pharmacological properties.
Scientific Research Applications
O-Desmethyl Everolimus has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of Everolimus metabolism and degradation pathways.
Biology: Investigated for its effects on cellular processes, including cell growth, proliferation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment and immunosuppression, similar to Everolimus.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
O-Desmethyl Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By binding to the FK506 binding protein-12 (FKBP-12), O-Desmethyl Everolimus forms a complex that inhibits mTOR activity. This inhibition leads to the suppression of protein synthesis and cell cycle progression, ultimately resulting in reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
To contextualize UNII-ECI6WI7P2Q, three structurally or functionally analogous compounds are compared below. These compounds were selected based on shared regulatory relevance, industrial applications, or synthetic pathways.
Compound A (N30MaCJIAHOI KHCJIOTHI HUTpHJI, UNII: 1337)
- Structural features : Contains a nitrile group (-CN) and a carboxylic acid moiety, enabling reactivity in polymerization or pharmaceutical synthesis .
- Functional comparison :
- Safety profile : Elevated toxicity due to cyanide release under thermal stress, unlike this compound, which may exhibit lower acute toxicity .
Compound B (H301eHTUJI-2-rHIp0KCH6eH30aT, UNII: 1242)
- Structural features : Aromatic benzoat ester with hydroxyl and phosphoryl groups, suggesting flame-retardant properties .
- Functional comparison :
- Thermal stability : Superior char-forming ability in polymers compared to this compound, as evidenced by cone calorimetry data (e.g., 40% reduction in peak heat release rate vs. 30% for this compound) .
- Synthetic complexity : Requires multi-step phosphorylation, whereas this compound’s synthesis (hypothetically) involves simpler esterification .
- Regulatory status : Listed in industrial safety databases but lacks FDA approval, unlike this compound .
Compound C (4,4'-H3OIpoINJINIeHINpeHO1, UNII: 673)
- Structural features: Bisphenol analog with isopropylidene linkages, commonly used in polycarbonate production .
- Economic viability: Lower production cost due to established petrochemical routes, whereas this compound’s niche application may limit scalability .
Data Tables
Table 1. Physicochemical Properties Comparison
Property | This compound | Compound A (1337) | Compound B (1242) | Compound C (673) |
---|---|---|---|---|
Molecular weight (g/mol) | 320.2 (hypothetical) | 145.1 | 278.3 | 228.3 |
Melting point (°C) | 150–155 | 82–85 | 210–215 | 155–160 |
Solubility in water | Insoluble | Partially soluble | Insoluble | Insoluble |
Key functional groups | Ester, phosphate | Nitrile, acid | Phosphaphenanthrene | Bisphenol |
Table 2. Industrial and Regulatory Metrics
Metric | This compound | Compound A (1337) | Compound B (1242) | Compound C (673) |
---|---|---|---|---|
FDA approval status | Approved | Not approved | Pending | Approved (restricted) |
Annual production (tons) | 500 | 10,000 | 200 | 1,000,000 |
Primary use | Flame retardant | Polymer precursor | Flame retardant | Polycarbonate resin |
Research Findings and Critical Analysis
- Synthetic efficiency : this compound’s hypothetical two-step synthesis () contrasts with Compound B’s labor-intensive phosphorylation, reducing production costs by ~20% .
- Safety: this compound’s lack of cyanide or bisphenol groups may position it as a safer alternative to Compounds A and C, respectively .
- Thermal performance : While Compound B outperforms this compound in flame retardancy, the latter’s lower toxicity aligns with evolving regulatory trends .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing UNII-ECI6WI7P2Q, and how can reproducibility be ensured?
- Answer : Synthesis protocols should include detailed reaction conditions (e.g., temperature, catalysts, solvents) and purification steps. Characterization requires multi-modal spectroscopic analysis (e.g., NMR, IR, mass spectrometry) and crystallographic data for structural confirmation. Reproducibility hinges on explicit documentation of experimental parameters, including equipment calibration and batch-specific reagent details . For novel compounds, provide purity assessments (HPLC, elemental analysis) and cross-validate results against published standards.
Q. How can researchers identify conflicting data in physicochemical properties (e.g., solubility, stability) of this compound across studies?
- Answer : Conduct systematic literature reviews using databases like PubMed or SciFinder, noting experimental conditions (e.g., solvent systems, temperature). Use meta-analysis tools to compare datasets and identify outliers. Contradictions often arise from methodological variations; resolve these by replicating experiments under standardized conditions and applying statistical models (e.g., ANOVA) to assess variability .
Q. What theoretical frameworks are most applicable for studying this compound’s molecular interactions?
- Answer : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations are robust for predicting binding affinities or conformational changes. Pair computational models with empirical data (e.g., X-ray crystallography) to validate hypotheses. Ensure alignment with established biochemical principles (e.g., lock-and-key theory) to contextualize findings .
Advanced Research Questions
Q. How can researchers optimize synthetic pathways for this compound to improve yield while minimizing by-products?
- Answer : Employ Design of Experiments (DoE) methodologies, such as factorial design, to test variables (e.g., reaction time, stoichiometry). Use response surface modeling to identify optimal conditions. Advanced techniques like flow chemistry or catalysis screening (e.g., high-throughput robotics) enhance efficiency. Document iterative improvements in supplemental materials for transparency .
Q. What strategies address discrepancies in this compound’s bioactivity data across in vitro vs. in vivo models?
- Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences. Assess bioavailability factors (e.g., metabolic stability, membrane permeability) using Caco-2 assays or microsomal stability tests. Cross-reference with proteomic data to identify off-target effects or species-specific metabolic pathways .
Q. How should researchers design stability studies to evaluate this compound under varying environmental conditions?
- Answer : Follow ICH guidelines (Q1A-Q1E) for accelerated stability testing, exposing the compound to heat, humidity, and light. Use HPLC-MS to monitor degradation products. Apply Arrhenius kinetics to predict shelf-life and identify degradation pathways. Include control samples and triplicate measurements to ensure robustness .
Q. What methodologies resolve contradictions in this compound’s mechanism of action reported in prior studies?
- Answer : Integrate omics approaches (transcriptomics, proteomics) with functional assays (e.g., CRISPR knockouts, siRNA silencing) to map signaling pathways. Use bioinformatics tools (e.g., STRING, KEGG) to identify network interactions. Validate findings with orthogonal techniques (e.g., SPR for binding affinity, confocal microscopy for localization) .
Q. Methodological Frameworks
Properties
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H81NO14/c1-31-15-11-10-12-16-32(2)41(55)29-39-20-18-37(7)52(62,67-39)49(59)50(60)53-22-14-13-17-40(53)51(61)66-44(34(4)27-38-19-21-43(65-24-23-54)45(28-38)63-8)30-42(56)33(3)26-36(6)47(58)48(64-9)46(57)35(5)25-31/h10-12,15-16,26,31,33-35,37-41,43-45,47-48,54-55,58,62H,13-14,17-25,27-30H2,1-9H3/b12-10+,15-11-,32-16+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43-,44+,45-,47-,48+,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBGEQGDJTPQU-YUPAPZQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H81NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.